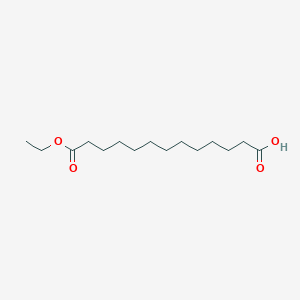

13-Ethoxy-13-oxotridecanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

13-ethoxy-13-oxotridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H28O4/c1-2-19-15(18)13-11-9-7-5-3-4-6-8-10-12-14(16)17/h2-13H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOGHQYQAUPTUGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H28O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Synthesis and Derivatization of 13 Ethoxy 13 Oxotridecanoic Acid

Synthetic Routes for 13-Ethoxy-13-oxotridecanoic Acid

The creation of this monoester can be approached through several strategic routes, combining classical esterification techniques with methods for creating the long-chain carbon skeleton.

The selective esterification of one of the two carboxylic acid groups in a symmetrical dicarboxylic acid like tridecanedioic acid is a critical step. Several protocols have been developed to achieve this with high selectivity.

Acid-Catalyzed Esterification : The Fischer-Speier esterification, using an alcohol in the presence of a strong acid catalyst, is a fundamental method. To favor monoester formation, the reaction can be controlled by using a large excess of the dicarboxylic acid relative to the alcohol.

Thionyl Chloride Method : A simple and mild method for selective mono-esterification involves using a catalytic amount of thionyl chloride in methanol (B129727) at room temperature. researchgate.net This method has been shown to selectively esterify the non-conjugated carboxyl group in various dicarboxylic acids, yielding the monoester in high proportions (around 90%) with minimal diester formation (around 5%). researchgate.net

DCC/DMAP Catalysis : For sterically demanding or sensitive substrates, the use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is highly effective. organic-chemistry.org This method suppresses side product formation and allows for high yields under mild, room-temperature conditions. organic-chemistry.org

Solid Acid Catalysts : Heterogeneous catalysts, such as metal-exchanged montmorillonite (B579905) clays (B1170129) (Mⁿ⁺-mont) and ion-exchange resins, offer a "green chemistry" approach. researchgate.netpsu.edu Strongly acidic ion-exchange resins can catalyze the selective monoesterification of symmetrical dicarboxylic acids with high yields. psu.edu The selectivity is attributed to the preferential partitioning of the more water-soluble dicarboxylic acid into an aqueous layer on the resin's surface compared to the less soluble monoester product. psu.edu Al³⁺-mont has been identified as a particularly effective catalyst for this type of transformation. researchgate.net

A summary of key esterification findings is presented below.

Table 1: Research Findings on Selective Monoesterification

| Method | Catalyst/Reagent | Key Feature | Reference |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ in Methanol | High selectivity for monoester (90%) over diester (5%) at room temperature. | researchgate.net |

| Carbodiimide Coupling | DCC / DMAP | Effective for sterically hindered acids; suppresses side products. | organic-chemistry.org |

| Solid Acid Catalysis | Ion-Exchange Resins | High selectivity explained by reactant partitioning; reusable catalyst. | psu.edu |

The IUPAC name "this compound" indicates that the "oxo" group is the carbonyl (C=O) of the ethyl ester functionality at the C-13 position. Therefore, the strategy for its "introduction" is synonymous with the esterification of the terminal carboxylic acid.

However, the synthesis of true long-chain keto acids, where a ketone is present along the carbon chain, is a related area of organic synthesis. These methods are relevant for creating diverse fatty acid derivatives. One notable strategy involves the acylation of cyclic enamines. For instance, the synthesis of 13-oxo[1,13-¹⁴C]docosanoic acid was achieved by acylating 1-morpholino-1-cyclododecene (B8811073) with [1-¹⁴C]decanoyl chloride, followed by hydrolytic cleavage of the resulting β-diketone intermediate. nih.govacs.org This general approach allows for the extension of a fatty acid chain and the introduction of a ketone at a specific position. acs.org Other methods for synthesizing β-keto esters include the Claisen condensation, which involves the reaction of an ester with a ketone or another ester in the presence of a strong base. youtube.comorganic-chemistry.org

A complete synthesis of this compound is inherently a multi-step process, typically starting from precursors that establish the 13-carbon backbone.

A primary pathway involves:

Sourcing the Precursor : Obtaining tridecanedioic acid (brassylic acid), the C13 α,ω-dicarboxylic acid. ontosight.ainbinno.comatamanchemicals.com

Selective Mono-esterification : Applying one of the protocols described in section 1.1.1 to react tridecanedioic acid with ethanol (B145695) to yield the target monoester. researchgate.netpsu.edu This step requires careful control of reaction conditions to maximize the yield of the desired product and minimize the formation of the diethyl tridecanedioate diester.

An alternative conceptual approach involves building the carbon chain with the ester functionality already in place. This could be achieved through:

Coupling Reactions : Starting with a shorter ω-halo ester, such as ethyl 7-bromoheptanoate, and coupling it with a suitable nucleophile that can be converted into a carboxylic acid. For example, a malonic ester synthesis followed by hydrolysis and decarboxylation could extend the chain to the desired length.

Biocatalysis : A one-pot, whole-cell biocatalysis system in Escherichia coli has been developed to produce mono-ethyl dicarboxylic acids directly from fatty acids. nih.gov This process combines in vivo esterification of a fatty acid to its ethyl ester, followed by ω-oxidation of the terminal methyl group to a carboxylic acid. While demonstrated for shorter chains (C6-C9), this methodology presents a potential sustainable route for longer-chain monoesters. nih.gov

Precursor Synthesis and Functionalization

The availability and synthesis of appropriate precursors are foundational to producing this compound.

The most crucial precursor is tridecanedioic acid (C₁₃H₂₄O₄), also known as brassylic acid. ontosight.aiwikipedia.org It is a linear, saturated dicarboxylic acid that serves as the backbone for the target molecule. nbinno.comnih.gov

Industrial Production : Tridecanedioic acid is produced commercially through several methods. A common route is the ozonolysis of erucic acid (a C22 monounsaturated fatty acid), which cleaves the double bond to yield tridecanedioic acid and pelargonic acid. atamanchemicals.com It can also be produced via fermentation of long-chain alkanes using specific strains of microorganisms like Candida tropicalis. atamanchemicals.com

Laboratory Synthesis : In a laboratory setting, tridecanoic acid derivatives can be synthesized through various means. For example, tridecylic acid (tridecanoic acid) can be prepared by the permanganate (B83412) oxidation of 1-tetradecene. wikipedia.org Functionalization of these derivatives, such as the transannular C-H functionalization of cycloalkane carboxylic acids, represents an advanced method for creating complex cyclic structures, though the direct application to linear chains is different. nih.gov

The preparation of the ethyl ester intermediate is the key functionalization step. This involves the selective conversion of one carboxylic acid group of tridecanedioic acid into an ethyl ester.

Chemical Methods : As discussed, methods such as using a catalytic amount of thionyl chloride or employing ion-exchange resins are effective for selective monoesterification. researchgate.netpsu.edu Another process involves the transesterification of a dicarboxylic acid monoester with a different alcohol in the presence of a metal alkoxide, which allows for the substitution of one alkoxy group for another. google.com

Biocatalytic Methods : Whole-cell biocatalysis offers a promising alternative for producing mono-ethyl dicarboxylic acids. nih.gov In this system, E. coli is engineered to express an acyl-CoA ligase and an alcohol acyltransferase. nih.gov These enzymes first convert a fatty acid into its ethyl ester, which is then ω-oxidized by other enzymes (monooxygenases) in the same cell to produce the final mono-ethyl dicarboxylic acid. nih.gov This approach has achieved a molar yield of 0.75 for the production of mono-ethyl azelate from nonanoic acid. nih.gov

Synthesis of Analogues and Homologues of this compound

The synthesis of analogues and homologues of this compound involves systematic modifications to its core structure. These modifications typically target the length of the polymethylene chain or the nature of the ester group, allowing for the fine-tuning of the molecule's physical and chemical properties.

Homologues of this compound are synthesized from α,ω-dicarboxylic acids of varying chain lengths. The general strategy involves the selective monoesterification of these symmetrical diacids. psu.edu The availability of a diverse range of linear dicarboxylic acids is therefore fundamental.

Methods to produce these precursor diacids include:

Fermentation: Specific strains of microorganisms, such as Candida tropicalis, can produce long-chain dicarboxylic acids from n-alkanes through fermentation processes. atamanchemicals.com

Metathesis: Catalytic olefin metathesis of natural oil-derived feedstocks, such as unsaturated fatty acids or their esters, can yield a mixture of monoesters and diesters of various chain lengths. google.com Subsequent separation and hydrolysis can provide the desired dicarboxylic acid precursors.

The rate of subsequent monoesterification can be influenced by the length of the alkyl chain. Studies on acid-catalyzed esterification have shown that the reaction rate tends to decrease as the number of carbons in the linear alkyl chain increases, a trend attributed to steric and polar effects. researchgate.net

The table below lists common linear dicarboxylic acids that serve as precursors for synthesizing homologues of this compound.

| Dicarboxylic Acid Precursor | Chemical Formula | Resulting Monoester Homologue (Ethyl Ester) |

| Adipic Acid | HOOC(CH₂)₄COOH | 6-Ethoxy-6-oxohexanoic acid |

| Suberic Acid | HOOC(CH₂)₆COOH | 8-Ethoxy-8-oxooctanoic acid |

| Sebacic Acid | HOOC(CH₂)₈COOH | 10-Ethoxy-10-oxodecanoic acid |

| Dodecanedioic Acid | HOOC(CH₂)₁₀COOH | 12-Ethoxy-12-oxododecanoic acid |

| Tridecanedioic Acid | HOOC(CH₂)₁₁COOH | This compound |

| Tetradecanedioic Acid | HOOC(CH₂)₁₂COOH | 14-Ethoxy-14-oxotetradecanoic acid |

This table presents a selection of dicarboxylic acids used to create homologous monoesters with varying alkyl chain lengths.

Analogues of this compound can be created by altering the alcohol-derived portion of the ester group. This is typically achieved by reacting the parent dicarboxylic acid, tridecanedioic acid, with different alcohols under catalytic conditions.

Common synthetic methods include:

Fischer Esterification: This classic method involves reacting the dicarboxylic acid with an excess of the desired alcohol in the presence of an acid catalyst, such as sulfuric acid or thionyl chloride. researchgate.netyoutube.com Careful control of reaction conditions is necessary to favor the formation of the monoester over the diester.

Transesterification: An existing monoester, such as the methyl or ethyl ester, can be converted into a different ester by reaction with a different alcohol, often in the presence of a metal alkoxide catalyst. google.com This process is useful for producing a variety of esters from a common intermediate. google.com

Resin-Catalyzed Esterification: The use of strongly acidic ion-exchange resins as catalysts can selectively produce monoesters from symmetrical dicarboxylic acids in high yields. psu.edu

The properties of the resulting monoester, such as boiling point and solubility, change with the carbon length of the alcohol used in the ester group.

The table below illustrates analogues of 13-oxotridecanoic acid with different ester functionalities.

| Alcohol | Resulting Ester Analogue | Chemical Formula |

| Methanol | 13-Methoxy-13-oxotridecanoic acid | C₁₄H₂₆O₄ |

| Ethanol | This compound | C₁₅H₂₈O₄ |

| Propan-1-ol | 13-Propoxy-13-oxotridecanoic acid | C₁₆H₃₀O₄ |

| Butan-1-ol | 13-Butoxy-13-oxotridecanoic acid | C₁₇H₃₂O₄ |

| Benzyl alcohol | 13-(Benzyloxy)-13-oxotridecanoic acid | C₂₀H₃₀O₄ |

This table showcases how varying the alcohol in the esterification of tridecanedioic acid results in different ester analogues.

The bifunctional nature of this compound allows for its derivatization into a range of molecules for specific research and industrial applications. Both the free carboxylic acid and the ester group can serve as handles for further chemical modification.

Examples of derivatization include:

Amide Formation: The carboxylic acid moiety can be converted into an amide. For instance, reaction with ammonia (B1221849) or an amine source can yield compounds like 13-amino-13-oxotridecanoic acid. nih.gov This introduces a new functional group, fundamentally altering the molecule's chemical properties.

Polymer Synthesis: The parent dicarboxylic acid, tridecanedioic acid, is a valuable monomer for producing high-performance polymers. atamanchemicals.com It can be reacted with various diamines via polycondensation to synthesize a series of nylons (polyamides), such as Nylon 6,13 and Nylon 13,13. atamanchemicals.comresearchgate.net The properties of these nylons vary depending on the diamine used. researchgate.net

Synthesis of Heterocycles: Dicarboxylic acid monoesters are valuable intermediates in organic synthesis. For example, they can be used in reactions with imines to produce medicinally important heterocyclic scaffolds like 3-amino-2-azetidinones (β-lactams). researchgate.net

The table below provides examples of derivatives and their applications.

| Derivative Type | Example Compound/Product | Precursor | Application/Research Area |

| Amide | 13-Amino-13-oxotridecanoic acid | This compound | Chemical Synthesis Intermediate nih.gov |

| Polyamide | Nylon 6,13 | Tridecanedioic Acid | High-Performance Polymers atamanchemicals.comresearchgate.net |

| Heterocycle | 3-Amino-2-azetidinone | Dicarboxylic Acid Monoester | Medicinal Chemistry Scaffolds researchgate.net |

This table highlights the transformation of this compound or its parent diacid into compounds for specialized applications.

Advanced Analytical and Spectroscopic Characterization of 13 Ethoxy 13 Oxotridecanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules. For 13-ethoxy-13-oxotridecanoic acid, with the chemical formula C15H28O4 and a molecular weight of 272.39 g/mol , NMR provides detailed information about the carbon-hydrogen framework. chemsynthesis.com

One-Dimensional NMR Analysis (e.g., ¹H NMR, ¹³C NMR)

One-dimensional NMR techniques are fundamental for the initial structural assessment of this compound.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons present in the molecule. The ethoxy group will show a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-CH₃) and a triplet for the methyl protons (-O-CH₂-CH₃). The long polymethylene chain will produce a complex multiplet signal. The protons adjacent to the two carbonyl groups will be deshielded and appear at a lower field.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. pressbooks.pub For this compound, distinct peaks are expected for the two carbonyl carbons (one for the carboxylic acid and one for the ester), the two carbons of the ethoxy group, and the carbons of the long alkyl chain. The chemical shifts of the carbonyl carbons are typically found in the range of 160-185 ppm. libretexts.org The methylene carbon of the ethoxy group is expected around 60-70 ppm, while the methyl carbon will be at a higher field. compoundchem.com The numerous methylene carbons of the long chain will have overlapping signals in the 20-40 ppm region. pressbooks.pub

| Predicted ¹H NMR Chemical Shifts | Predicted ¹³C NMR Chemical Shifts |

| Proton | Chemical Shift (ppm) |

| -COOH | 10-12 (broad s) |

| -O-CH₂ -CH₃ | ~4.1 (q) |

| -CH₂ -COOH | ~2.3 (t) |

| -CH₂ -COO- | ~2.2 (t) |

| -(CH₂)n- | 1.2-1.6 (m) |

| -O-CH₂-CH₃ | ~1.2 (t) |

Two-Dimensional NMR Techniques (e.g., HSQC, TOCSY)

Two-dimensional (2D) NMR techniques are employed to resolve spectral overlap and establish connectivity between protons and carbons.

Heteronuclear Single Quantum Coherence (HSQC): An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. This is particularly useful for assigning the specific ¹³C signals of the methylene groups in the long alkyl chain by correlating them to their corresponding proton signals.

Total Correlation Spectroscopy (TOCSY): A TOCSY experiment would reveal the coupling network between protons. This can help to confirm the long, unbranched nature of the alkyl chain by showing correlations between all the methylene protons within the chain.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and obtaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C15H28O4. The expected exact mass would be calculated and compared to the measured value with a very low margin of error.

Coupled Techniques: Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.gov This technique is well-suited for the analysis of long-chain fatty acids and their derivatives. chromatographyonline.com An LC-MS method for this compound would typically employ a reversed-phase column for separation. nih.gov The mass spectrometer would then provide information on the molecular weight and fragmentation pattern of the eluting compound. Common fragmentation pathways for this molecule would include the loss of the ethoxy group (-OC₂H₅), loss of water from the carboxylic acid group, and cleavage at various points along the alkyl chain.

| Expected Mass Spectral Data | |

| Ion | m/z (nominal) |

| [M+H]⁺ | 273 |

| [M+Na]⁺ | 295 |

| [M-H]⁻ | 271 |

| [M-C₂H₅O]⁺ | 227 |

| [M-H₂O+H]⁺ | 255 |

Chromatographic Methodologies for Purity Assessment and Quantification

Chromatographic techniques are essential for assessing the purity of this compound and for its quantification in various matrices.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a standard method for the analysis of fatty acid esters. nih.gov For GC analysis of this compound, derivatization of the carboxylic acid group (e.g., to a methyl ester) might be necessary to improve volatility and chromatographic performance. The retention time of the derivative would be characteristic of the compound, and the peak area would be proportional to its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of components in a mixture. For a dicarboxylic acid monoester like this compound, reversed-phase HPLC is a commonly employed method. This technique separates molecules based on their hydrophobicity.

Detailed research findings indicate that the analysis of dicarboxylic acid monoesters can be effectively carried out using HPLC. google.com The separation is typically achieved on a non-polar stationary phase (like a C18 column) with a polar mobile phase. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous component, which may be acidified with formic acid or phosphoric acid to ensure the carboxylic acid group remains protonated, leading to better peak shape and retention. sielc.com

The purity of the final product can be determined from the peak area in an HPLC chromatogram. google.com For compounds that lack a strong chromophore, derivatization may be necessary to enhance detection by UV-Vis or fluorescence detectors. researchgate.net However, for a compound like this compound, which possesses a carboxyl group, conductivity detection or mass spectrometry (LC-MS) can be utilized for direct analysis without derivatization. nih.gov

Below is a hypothetical data table outlining typical HPLC parameters for the analysis of this compound, based on established methods for similar long-chain dicarboxylic acids.

| Parameter | Value | Reference |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) | sielc.comresearchgate.net |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | sielc.com |

| Gradient | 70% A to 30% A over 20 minutes | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Column Temperature | 35 °C | researchgate.net |

| Detection | UV at 210 nm or Mass Spectrometry (MS) | google.comnih.gov |

| Injection Volume | 10 µL | - |

| Expected Retention Time | 12.5 minutes (Hypothetical) | - |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC. This is achieved by using columns with smaller particle sizes (typically sub-2 µm), which requires instrumentation capable of handling higher backpressures.

The analysis of long-chain dicarboxylic acids has been successfully demonstrated using UPLC, often coupled with mass spectrometry (UPLC-MS). rsc.orgrsc.org This combination provides a powerful tool for both separation and identification. For this compound, a UPLC method would offer a significant reduction in analysis time and solvent consumption while providing superior peak resolution.

A typical UPLC method for a compound of this nature would involve a reversed-phase column with a sub-2 µm particle size. The mobile phase composition would be similar to that used in HPLC, often a gradient of acetonitrile and water with a formic acid modifier to improve ionization efficiency for mass spectrometric detection. rsc.orgrsc.org The enhanced sensitivity of UPLC-MS is particularly advantageous for detecting low-level impurities. rsc.org

The following interactive data table presents hypothetical UPLC parameters for the characterization of this compound, extrapolated from methodologies for analogous long-chain dicarboxylic acids.

| Parameter | Value | Reference |

| Column | Acquity UPLC BEH C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) | rsc.org |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid | rsc.orgrsc.org |

| Gradient | 95% A to 5% A over 5 minutes | rsc.org |

| Flow Rate | 0.4 mL/min | rsc.org |

| Column Temperature | 40 °C | - |

| Detection | Tandem Mass Spectrometry (MS/MS) | rsc.orgrsc.org |

| Injection Volume | 2 µL | - |

| Expected Retention Time | 3.8 minutes (Hypothetical) | - |

Biochemical and Biological Research Applications of 13 Ethoxy 13 Oxotridecanoic Acid and Its Structural Analogues Excluding Human Clinical Contexts

Design and Utilization as Chemical Probes

A comprehensive search of scientific databases and research publications yields no specific studies where 13-Ethoxy-13-oxotridecanoic acid has been utilized as a chemical probe. The development of chemical probes is a cornerstone of modern chemical biology, enabling the interrogation of complex biological systems. However, this particular molecule has not been featured in the design of such tools.

Integration into Bifunctional Molecules (e.g., Proteolysis-Targeting Chimeras, PROTACs)

There is no scientific literature available that describes the integration of this compound into bifunctional molecules such as Proteolysis-Targeting Chimeras (PROTACs). While one commercial supplier lists the compound under a PROTAC-related category, there is no associated research data, patents, or publications to substantiate its application in this context. PROTACs are complex molecules that require specific structural features to facilitate the recruitment of an E3 ubiquitin ligase to a target protein, and it appears this compound has not been explored for this purpose in any published research.

Modulation of Protein-Protein Interactions

The modulation of protein-protein interactions (PPIs) is a critical area of drug discovery and biological research. Small molecules can act as inhibitors or stabilizers of these interactions. However, there are no published studies that investigate or demonstrate the use of this compound as a modulator of PPIs. Its potential in this area remains purely speculative and has not been scientifically validated.

Applications in Mechanistic Enzymology Studies

Mechanistic enzymology often employs substrate analogs or inhibitors to elucidate enzyme function. A review of the literature indicates that this compound has not been utilized in such studies. While its parent compound, 13-oxotridecanoic acid, is known to be involved in enzymatic reactions such as reduction by dehydrogenases, the ethoxy ester derivative has not been a focus of published enzymatic research.

Role in Non-Human Metabolic and Biosynthetic Pathways

The metabolism of fatty acids and dicarboxylic acids is a well-established field of study. However, the specific enzymatic transformations and metabolic fate of this compound are not detailed in the current body of scientific literature.

Enzymatic Transformations of Oxo-Fatty Acids and Esters

The enzymatic processing of oxo-fatty acids is a known biological phenomenon. For instance, enzymes like dehydrogenases can reduce the ketone group of 13-oxotridecanoic acid. However, specific studies detailing the enzymatic hydrolysis of the ethyl ester or other transformations of this compound in biological systems are absent from published research. The focus has remained on the parent carboxylic acids or amides rather than their simple esters.

Bioremediation and Microbial Degradation Studies (e.g., by Pseudomonas species)

Pseudomonas species are well-known for their metabolic versatility and ability to degrade a wide range of organic compounds, including dicarboxylic acids, as part of bioremediation processes. These bacteria typically break down dicarboxylic acids through pathways like β-oxidation. While there is extensive research on the microbial degradation of various dicarboxylic acids by Pseudomonas and other bacteria, there are no specific studies that focus on the degradation of this compound. The microbial handling of this specific monoester has not been a subject of investigation in the available scientific literature.

Precursor in Natural Product Biosynthesis Studies

Long-chain dicarboxylic acids are recognized as important intermediates in the biosynthesis of various natural products. nih.gov In microorganisms, particularly oleaginous yeasts, the synthesis of long-chain dicarboxylic acids occurs through the ω-oxidation of fatty acids. fraunhofer.de This process involves a series of enzymatic reactions that convert a terminal methyl group of a fatty acid into a carboxylic acid, yielding a dicarboxylic acid. fraunhofer.de These dicarboxylic acids can then be utilized by the organism in the production of more complex molecules.

While direct evidence for this compound as a precursor in natural product biosynthesis is not extensively documented, its structural motif is found in compounds that are key to cellular metabolism. For instance, brassylic acid (a C13 dicarboxylic acid) is a known precursor in the manufacture of synthetic musks and certain nylons, highlighting the industrial application of similar C13 diacids. osti.gov The study of how organisms might incorporate such dicarboxylic acid monoesters can be facilitated by using isotopically labeled versions, such as with ¹³C, to trace their metabolic fate within a biosynthetic pathway. nih.govnih.gov

Dicarboxylic acid monoesters have also been employed as building blocks in the chemical synthesis of complex molecules, such as β- and δ-lactams, which are core structures in many biologically active compounds. mdpi.comresearchgate.net This demonstrates their utility as versatile precursors in synthetic chemistry, which often mimics biosynthetic processes.

Conjugation Strategies for Biomolecular Functionalization

The unique bifunctional nature of dicarboxylic acid monoesters, possessing both a reactive carboxylic acid and a more stable ester group, makes them suitable for conjugation to biomacromolecules like peptides.

The carboxylic acid group of a dicarboxylic acid monoester can be activated to form a covalent bond with amine groups present on peptides, most commonly the N-terminal amine or the side chain of lysine (B10760008) residues. jackwestin.com This process, known as acylation, results in a stable amide bond. Various methods can be employed to facilitate this conjugation, including the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to activate the carboxylic acid. jackwestin.com Alternatively, the carboxylic acid can be converted to a more reactive species, such as an N-hydroxysuccinimide (NHS) ester, which then readily reacts with amines on the peptide. altabioscience.com

The conjugation of fatty acids and their derivatives to peptides is a widely used strategy to modify the properties of the peptide. altabioscience.com These lipidated peptides often exhibit altered solubility and can be designed for specific research applications. altabioscience.com The table below summarizes common strategies for peptide conjugation.

| Linkage Type | Functional Groups Involved | Common Application |

| Amide Bond | Carboxylic acid (on lipid) and Amine (on peptide) | Stable conjugation to peptides |

| Thioether Bond | Thiol (on peptide) and Maleimide (on linker) | Site-specific peptide modification |

| Click Chemistry | Azide and Alkyne | Bioorthogonal and highly specific labeling |

This table provides a summary of common peptide conjugation chemistries.

The conjugation of aliphatic chains, such as the one present in this compound, to peptides can significantly influence their stability and half-life in in vitro systems. plos.org Peptides are often susceptible to degradation by proteases, which limits their utility in biochemical assays. nih.gov Covalent attachment of a lipid chain can shield the peptide from proteolytic enzymes, thereby increasing its persistence. nih.gov

Furthermore, the lipophilic nature of the conjugated fatty acid can promote binding to carrier proteins like albumin, which may be present in some in vitro systems. acs.org This association can further protect the peptide from degradation and effectively increase its biochemical half-life. acs.orgnih.gov Studies on glucagon-like peptide-1 (GLP-1) derivatives have shown a direct correlation between the length of the attached fatty acid chain and the in vivo half-life of the peptide. acs.org While these studies are often in the context of therapeutic development, the underlying principle of enhanced stability through lipidation is applicable to in vitro biochemical research as well. plos.orgnih.gov

| Conjugate | Effect on Half-Life | Mechanism of Action |

| Polyethylene Glycol (PEG) | Increased | Increased hydrodynamic size, reduced renal clearance |

| Fatty Acid | Increased | Albumin binding, protection from proteolysis |

| Recombinant Peptides | Increased | Can be engineered for specific binding and stability |

This table summarizes the influence of different conjugates on the half-life of peptides.

Structure-Activity Relationship (SAR) Investigations in Non-Pharmacological Contexts

Understanding how the structural features of a molecule relate to its biochemical activity is a fundamental aspect of molecular biology. For long-chain fatty acid derivatives, including dicarboxylic acid monoesters, SAR studies can reveal key insights into their function in non-pharmacological research settings.

In non-pharmacological contexts, the biochemical efficacy of a molecule like this compound would be related to its ability to interact with and modulate a specific biological system, for example, as an enzyme inhibitor or a signaling molecule in a cell-based assay. SAR studies on long-chain unsaturated fatty acids as inhibitors of gastric H+,K+-ATPase have shown that both the carbon chain length and the nature of the terminal functional group are critical for inhibitory activity. nih.gov Specifically, an optimal carbon chain length was identified, and esterification of the carboxylic acid moiety led to a decrease in inhibitory potency. nih.gov This suggests that the free carboxylate is important for the interaction.

For dicarboxylic acids, the length of the aliphatic chain can also influence their biological effects. For example, in studies on red blood cells, dicarboxylic acids have been shown to have a stabilizing effect on the cell membrane, and this effect can be dependent on the chain length. longdom.org Modifications to the structure of this compound, such as altering the length of the carbon chain or changing the ester group, would be expected to impact its biochemical efficacy in a similar manner.

The way a ligand binds to its biological target is governed by a complex interplay of molecular interactions. For dicarboxylic acids and their derivatives, these interactions can involve the carboxylate group forming salt bridges or hydrogen bonds with amino acid residues in the binding pocket of a protein. researchgate.net The long aliphatic chain typically engages in hydrophobic interactions with nonpolar regions of the target. nih.gov

Studies on alicarboxylic acid receptors have revealed that a conserved arginine residue often serves as an anchor point for the carboxylate group of the ligand. researchgate.netnih.gov The specificity of binding is then determined by the interactions of the rest of the molecule with the surrounding amino acids. researchgate.netnih.gov In the case of this compound, the ethoxycarbonyl group would likely have different interactions compared to a free carboxylate, potentially influencing its binding affinity and specificity for a given target. The flexibility of the long carbon chain also plays a role in how the molecule can adapt its conformation to fit into a binding site. nih.gov Understanding these recognition mechanisms is crucial for the design of specific molecular probes for biochemical research. rsc.org

Rational Design of Analogue Libraries for Research Tools

The rational design of analogue libraries based on this compound is predicated on its structural features: a terminal carboxylic acid, a terminal ethyl ester, and a C11 aliphatic chain. These components can be systematically varied to create a library of compounds with tailored properties to investigate specific biological questions, particularly in the context of fatty acid metabolism and signaling. nih.govnih.govmssm.edu The design of such libraries often targets enzymes involved in lipid processing, such as fatty acid elongases, desaturases, and the enzymes of β-oxidation. mdpi.com

The creation of a focused library of analogues of this compound involves the systematic alteration of its key structural components. This approach allows for a comprehensive exploration of the chemical space around the parent molecule to identify derivatives with enhanced potency, selectivity, or other desirable properties for use as research tools.

One key area of modification is the aliphatic chain . The length of the polymethylene chain can be varied to probe the optimal chain length for binding to the active site of a target enzyme or receptor. For instance, a library could include analogues with chain lengths from C8 to C16 to investigate the impact of chain length on the inhibition of fatty acid metabolism enzymes.

The ester group is another site for modification. By varying the alcohol moiety of the ester, from the ethyl group in the parent compound to other alkyl or aryl groups, it is possible to modulate the steric bulk and electronic properties of this end of the molecule. This can influence the compound's interaction with hydrophobic pockets in target proteins.

The carboxylic acid function can also be derivatized. For example, it can be converted to amides, sulfonamides, or other acidic isosteres to explore the importance of the carboxylate group for binding and activity. A structural analogue found in public databases is 13-amino-13-oxotridecanoic acid, which introduces a basic amino group in place of the hydroxyl of the carboxylic acid, showcasing the potential for diverse functionalization. nih.gov

A rationally designed library of this compound analogues can be employed to develop chemical probes for studying biological processes. For example, by incorporating a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, at one end of the molecule, researchers can create tools for visualizing the localization of target proteins within cells or for affinity-based protein profiling to identify new binding partners.

The design principles for such libraries are analogous to those used for creating focused screening libraries for well-established target classes like kinases and G-protein coupled receptors (GPCRs). nih.govthermofisher.com The aim is to generate a collection of compounds that systematically explore the key pharmacophoric features required for interaction with a specific biological target.

A primary application of these analogue libraries is in conducting detailed SAR studies. By systematically altering the structure of this compound and evaluating the biological activity of the resulting analogues, researchers can build a comprehensive understanding of the molecular features required for a specific biological effect. For instance, a study on aza-prostanoid derivatives, which share structural similarities with fatty acid derivatives, revealed that both stereochemistry and the length of an amino side chain were critical for their inhibitory effect on platelet aggregation. researchgate.net This highlights the importance of systematic structural modification in understanding biological activity.

The insights gained from such SAR studies are invaluable for the design of more potent and selective research tools. For example, if it is found that a particular chain length and ester group combination leads to optimal inhibition of a specific enzyme, this information can be used to design highly selective inhibitors for studying the function of that enzyme in complex biological systems.

The following table outlines a hypothetical library design based on the scaffold of this compound, illustrating the systematic modifications that can be made to generate a diverse set of research tools.

| Scaffold | Modification Site | Example Modifications | Research Goal |

| This compound | Aliphatic Chain Length | C10, C12, C14, C16 | Determine optimal chain length for target interaction |

| This compound | Ester Group | Methyl, Propyl, Isopropyl, Benzyl | Probe steric and electronic effects at the ester binding site |

| This compound | Carboxylic Acid | Amide, Sulfonamide, Tetrazole | Investigate the role of the acidic group in binding and activity |

| This compound | Internal Chain Position | Introduction of unsaturation or heteroatoms | Explore conformational constraints and additional binding interactions |

This systematic approach to library design, centered on the versatile scaffold of this compound, provides a powerful strategy for developing novel chemical probes and research tools to dissect the complexities of biochemical and biological systems.

Emerging Research Perspectives and Future Directions for 13 Ethoxy 13 Oxotridecanoic Acid

Advanced Synthetic Methodologies for Enantioselective and Regioselective Synthesis

The precise chemical synthesis of 13-ethoxy-13-oxotridecanoic acid presents unique challenges, particularly in achieving high purity and specific stereochemistry. Modern synthetic chemistry is moving towards methodologies that offer high degrees of control over the molecular architecture.

Regioselective Synthesis: A primary challenge in synthesizing a monoester of a long-chain dicarboxylic acid is achieving regioselectivity—that is, differentiating between the two carboxylic acid groups of the precursor, tridecanedioic acid. A classic and effective method involves the partial hydrolysis of a corresponding diester. For instance, a process could involve reacting a diester like dimethyl sebacate (B1225510) with an alkaline earth metal hydroxide. This is followed by the removal of the metal under acidic conditions to yield the crude monoester, which can then be purified. google.com This approach allows for the production of high-purity dicarboxylic acid monoesters. google.com The general mechanism for acid-catalyzed esterification involves the protonation of the carboxylic acid, which enhances the carbonyl's electrophilicity, allowing for nucleophilic attack by the alcohol to form a tetrahedral intermediate that subsequently eliminates water to form the ester. mdpi.com

Enantioselective Synthesis: While this compound itself is achiral, the introduction of chiral centers, such as a hydroxyl group on the carbon chain, would necessitate enantioselective synthesis to isolate specific, biologically active stereoisomers. Research on analogous long-chain oxo-acids provides a blueprint for such strategies. For example, the enantioselective synthesis of (11E, 13S)-13-hydroxy-10-oxooctadecenoic acid has been achieved using a lipase-catalyzed trans-acylation to create the necessary chiral building block. nih.gov This biocatalytic approach highlights the potential of using enzymes to achieve high enantiomeric purity in the synthesis of complex fatty acid derivatives. nih.gov

Furthermore, concepts from other areas of chemical synthesis, such as native chemical ligation, offer innovative approaches. The use of activated esters, like a para-nitrophenyl (B135317) ester, has been shown to facilitate the selective coupling of peptide fragments. nih.gov This principle of using a highly reactive ester group could be adapted to develop novel synthetic routes for this compound and its derivatives, potentially offering milder reaction conditions and improved yields. nih.gov

Computational Chemistry Approaches for Conformational Analysis and Molecular Modeling

Understanding the three-dimensional structure and flexibility of this compound is crucial for predicting its physical properties and biological interactions. nih.gov Computational chemistry provides powerful tools for this purpose, moving beyond static models to explore the dynamic nature of molecules.

Molecules often exist as a population of multiple conformations with different energies and reactivities. nih.gov Traditional computational methods, such as those using density functional theory (DFT) for energy minimization, are effective at identifying stable, low-energy conformations. nih.gov However, these methods may not fully capture the complete conformational landscape, especially in solution or within a biological matrix where intermolecular interactions are significant. nih.gov

More advanced techniques like ab initio molecular dynamics (AIMD) simulate molecular movement over time, providing a more realistic picture of the accessible conformations. nih.gov Studies on other dicarboxylic acids have shown that AIMD is necessary to account for complex intermolecular interactions that stabilize certain conformers, which simpler energy minimization techniques might not predict as being thermally accessible. nih.gov The ability to model these conformational distributions is essential, as it can be a predictor of reactivity and biological function. nih.gov It is also important to note that the biologically active conformation of a molecule is not always its lowest energy state; significant conformational rearrangements can occur upon binding to a biological target. nih.gov

| Method | Principle | Strengths | Limitations | Relevance to this compound |

|---|---|---|---|---|

| Density Functional Theory (DFT) Energy Minimization | Calculates the electronic structure to find the lowest energy (most stable) conformation. nih.gov | Computationally efficient; good for identifying local energy minima. nih.gov | Does not fully capture the dynamic landscape or the influence of intermolecular interactions in condensed phases. nih.gov | Useful for predicting the most stable gas-phase structure. |

| Ab Initio Molecular Dynamics (AIMD) | Simulates the motion of atoms over time based on first-principles quantum mechanics. nih.gov | Accounts for thermal energy and complex intermolecular forces, revealing a full landscape of accessible conformers. nih.gov | Computationally intensive, limiting the time scales and system sizes that can be simulated. | Essential for modeling the molecule's behavior in solution or biological environments, predicting its flexibility and interaction potential. |

Exploration of Novel Biochemical Pathways Involving Long-Chain Oxo-Esters

While mitochondrial β-oxidation is the main pathway for breaking down most fatty acids, alternative routes exist that become crucial under certain physiological conditions. nih.govmssm.edu The metabolism of this compound is likely intertwined with the pathways governing long-chain dicarboxylic acids (DCAs).

The formation of DCAs occurs through a process called ω-oxidation, which metabolizes fatty acids at the opposite end from the carboxyl group. nih.govnih.gov These resulting DCAs are then primarily broken down in peroxisomes via β-oxidation. mssm.edunih.gov This ω-oxidation pathway becomes particularly important when the primary mitochondrial fatty acid oxidation pathway is overloaded or impaired, a condition that can lead to an accumulation of DCAs in the urine (dicarboxylic aciduria). nih.gov As a derivative of a long-chain dicarboxylic acid, this compound could potentially serve as a substrate for, or an inhibitor of, the enzymes involved in peroxisomal β-oxidation.

Furthermore, long-chain acyl-CoA esters, which are key intermediates in lipid metabolism, also function as important cellular signaling molecules. nih.gov The transport and activity of these molecules are managed by a family of acyl-CoA-binding domain containing proteins (ACBDs). nih.gov These proteins are involved in a wide range of cellular processes, including lipid biosynthesis and the regulation of enzyme activities. nih.gov It is plausible that this compound, or its corresponding acyl-CoA ester, could interact with these binding proteins, thereby influencing cellular signaling pathways.

Development of New Analytical Tools for Detection and Quantification in Complex Matrices

The accurate detection and quantification of this compound in biological samples like plasma or urine present significant analytical hurdles. chromatographyonline.com These challenges stem from the typically low concentrations of such metabolites and potential interference from a vast number of other structurally similar compounds. chromatographyonline.comresearchgate.net Consequently, the development of robust and highly sensitive analytical methods is essential for research in this area.

Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a cornerstone for the analysis of dicarboxylic acids. chromatographyonline.comnih.gov To overcome issues like poor ionization, a derivatization step is often employed. researchgate.net For example, dicarboxylic acids can be converted to their dibutyl esters, which enhances their detection in the positive ion mode of the mass spectrometer. researchgate.netnih.gov The high specificity of tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, allows for the selective detection of the target analyte even in the presence of isomers. researchgate.net This high-throughput technique can require minimal chromatographic separation, allowing for rapid analysis times of less than a minute per sample. researchgate.netnih.gov

| Parameter | Description | Reference |

|---|---|---|

| Sample Preparation | Extraction from matrix (e.g., plasma, urine) with a solvent like methyl-tert-butyl ether. | nih.gov |

| Derivatization | Conversion to dibutyl esters using butanolic HCl to improve ionization and chromatographic properties. | nih.gov |

| Chromatography | Liquid chromatography (LC) for separation. Can be a rapid gradient to minimize run time. | researchgate.net |

| Ionization | TurboIonSpray (nebulizer-assisted electrospray) in positive ion mode. | nih.gov |

| Detection | Tandem mass spectrometry (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. | researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of dicarboxylic acids, often used for identifying organic molecular markers in various samples, including atmospheric aerosols. nih.gov Similar to LC-MS, a derivatization step is crucial. A common reagent is N,O-bis-(trimethylsilyl) trifluoroacetamide (B147638) (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the polar carboxylic acid groups into more volatile trimethylsilyl (B98337) esters. nih.gov The separation is then achieved on a gas chromatography column, such as an HP-5, before detection by the mass spectrometer, which can be operated in selected-ion monitoring (SIM) mode to enhance sensitivity and selectivity. nih.gov Optimization of extraction, derivatization, and instrument parameters is key to achieving high recovery and reliable quantification. nih.gov

| Parameter | Description | Reference |

|---|---|---|

| Extraction | Extraction from sample matrix using methanol (B129727) at elevated temperature (e.g., 105 °C) and pressure. | nih.gov |

| Derivatization | Reaction with N,O-bis-(trimethylsilyl) trifluoroacetamide (BSTFA) + 1% TMCS at 70 °C for 90 minutes. | nih.gov |

| GC Column | HP-5 or similar non-polar column. | nih.gov |

| Carrier Gas | Helium. | nih.gov |

| Detection | Mass spectrometry (MS) operating in Selected-Ion Monitoring (SIM) mode for targeted analysis. | nih.gov |

Q & A

Q. How do researchers design dose-response studies to evaluate the pro-inflammatory vs. anti-inflammatory roles of this compound?

- Methodological Answer :

- In Vitro Models : Treat macrophages (e.g., RAW 264.7) with 0.1–100 µM doses, measuring cytokines (IL-6, TNF-α) via ELISA .

- Transcriptomics : Perform RNA-seq to identify dose-dependent gene clusters (e.g., NF-κB vs. Nrf2 pathways) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.